3-(2-Chloro-4-nitrophenoxy)azetidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

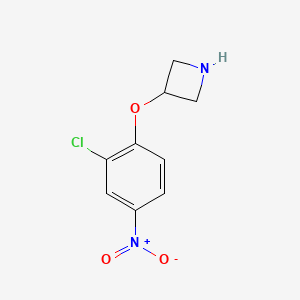

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing azetidine ring systems. The compound is officially designated as this compound, reflecting the substitution pattern where the azetidine ring is connected through its 3-position to an oxygen atom that forms an ether linkage with a chloro-nitro-substituted benzene ring. The structural representation reveals a four-membered saturated nitrogen heterocycle characteristic of azetidines, with the phenoxy substituent positioned at the 3-carbon of the ring.

The molecular architecture demonstrates specific stereochemical considerations inherent to the azetidine framework. The four-membered ring system creates inherent ring strain, which contributes to the compound's reactivity profile and conformational preferences. The phenoxy substituent introduces additional complexity through its aromatic system, where the chlorine atom occupies the ortho position relative to the ether linkage, while the nitro group is positioned para to the same ether connection point.

Structural analysis using computational chemistry methods reveals that the azetidine ring adopts a puckered conformation to minimize ring strain, with the phenoxy substituent preferentially oriented to reduce steric interactions. The Simplified Molecular Input Line Entry System representation provided in chemical databases as O=N+[O-] accurately captures the connectivity and electronic structure of the molecule. This notation system efficiently communicates the presence of the nitro group in its ionic form, the chlorine substitution, and the ether linkage between the azetidine and phenyl rings.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 1220029-10-6 serves as the unique identifier for this compound across all major chemical databases and supplier networks. This registry number has been consistently validated across multiple independent sources, including chemical suppliers such as VWR International, BLD Pharm, Matrix Scientific, and Tetrahedron Scientific, ensuring reliable identification in commercial and research contexts. The registry number assignment reflects the compound's recognition as a distinct chemical entity with verified structural parameters and confirmed synthetic accessibility.

The molecular formula C9H9ClN2O3 has been systematically validated across multiple authoritative sources, confirming the exact atomic composition of the compound. The molecular weight consistently reported as 228.63 grams per mole further validates the molecular formula accuracy. The formula indicates the presence of nine carbon atoms forming the azetidine ring and phenyl system, nine hydrogen atoms distributed between the ring systems, one chlorine atom as a substituent, two nitrogen atoms including the azetidine nitrogen and nitro group nitrogen, and three oxygen atoms comprising the ether linkage and nitro group oxygens.

The Beilstein Institute MDL number MFCD13559994 provides additional verification of the compound's identity within chemical inventory management systems. This identifier serves as a secondary confirmation mechanism for chemical suppliers and research institutions maintaining compound libraries. The consistency of these numerical identifiers across diverse commercial and academic sources establishes a robust framework for compound identification and reduces the potential for misidentification in research applications.

Synonymous Designations in Chemical Databases

Chemical database entries reveal several synonymous designations for this compound, reflecting variations in nomenclature practices across different chemical information systems. The compound appears under various catalog-specific designations that maintain chemical accuracy while accommodating different organizational schemes used by chemical suppliers and database managers. These alternative designations serve important roles in chemical inventory management and cross-referencing between different information systems.

Matrix Scientific designates the compound under catalog number 049591, providing a systematic approach to chemical inventory management within their product line. BLD Pharm utilizes similar catalog-based identification systems while maintaining the standard chemical name format. VWR International incorporates the compound into their extensive chemical supply network using standardized nomenclature that facilitates international distribution and regulatory compliance.

The compound's representation in PubChem and other major chemical databases demonstrates the importance of standardized nomenclature in computational chemistry applications. Database entries consistently maintain the core structural name while providing alternative search terms that enhance discoverability for researchers. The integration of International Union of Pure and Applied Chemistry nomenclature with Chemical Abstracts Service registry numbers creates a robust identification system that supports both manual and automated chemical information retrieval.

The absence of significant alternative chemical names in database entries indicates a high degree of nomenclature standardization for this particular compound. This standardization facilitates accurate communication between researchers and reduces ambiguity in chemical literature citations and experimental protocols. The consistent application of International Union of Pure and Applied Chemistry nomenclature principles across all major databases ensures that the compound can be reliably identified regardless of the specific information source consulted.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-chloro-4-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPLGGPNISHGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on 3-Chloro-4-nitrophenol

One common approach involves the reaction of 3-chloro-4-nitrophenol with azetidine or its derivatives under alkaline conditions to substitute the hydroxyl group with the azetidine moiety.

-

- Starting material: 3-chloro-4-nitrophenol.

- Base: Cesium carbonate, sodium carbonate, or triethylamine.

- Solvent: Dimethyl sulfoxide (DMSO) or polar aprotic solvents.

- Temperature: Typically 70–80 °C.

- Reaction time: 12–15 hours.

-

- The phenol is deprotonated by the base to form a phenolate ion.

- The phenolate ion acts as a nucleophile attacking the electrophilic azetidine derivative or precursor.

- Substitution leads to the formation of the 3-(2-chloro-4-nitrophenoxy)azetidine compound.

Azetidine Ring Formation via Cyclization

In some synthetic routes, azetidine rings are formed by cyclization of appropriately substituted precursors bearing amine and halogen functionalities.

-

- Synthesis of Schiff’s base intermediates by condensation of aldehydes with amines.

- Treatment of Schiff’s base with chloroacetyl chloride and triethylamine to form azetidin-2-one derivatives.

- Reduction or further substitution to obtain the azetidine ring with the desired phenoxy substitution.

-

- The reaction of 2-amino-1,3,4-oxadiazole/thiadiazole conjugates with aldehydes in methanol to form Schiff’s bases.

- Subsequent treatment with triethylamine and chloroacetylchloride under vigorous stirring yields azetidin-2-one derivatives.

- These intermediates can be further modified to incorporate the 3-(2-chloro-4-nitrophenoxy) moiety.

Mannich Base Derivatives and Functionalization

Another method involves the synthesis of Mannich bases of azetidinones bearing the 3-chloro-4-nitrophenoxy group, which can be achieved by:

- Reacting azetidin-2-one derivatives with formaldehyde and secondary amines in dimethylformamide (DMF) at low temperatures.

- Purification by column chromatography on silica gel using chloroform as the eluent.

- This method provides functionalized azetidine derivatives with potential biological activities.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-chloro-4-nitrophenol + base | 70–80 °C | 12–15 hours | 65–75 | Use of cesium carbonate preferred for yield |

| Schiff’s base formation | Aldehyde + 2-amino-oxadiazole | Room temperature | 2–4 hours | 70–80 | Acetic acid catalyst enhances reaction |

| Azetidin-2-one ring closure | Triethylamine + chloroacetylchloride | 0–25 °C (ice bath to RT) | 1–2 hours | 70–90 | Vigorous stirring required |

| Mannich base formation | Formaldehyde + secondary amine + DMF | 0–5 °C to RT | 2.5 hours + overnight | 68–72 | Column chromatography purification |

- Crystallization: Recrystallization from methanol or ethanol is commonly used to improve purity (>99%).

- Column Chromatography: Silica gel chromatography with chloroform or dichloromethane as eluents is effective for isolating pure azetidine derivatives.

- Filtration and Washing: Post-reaction mixtures are often filtered and washed with water and organic solvents (ethyl acetate, n-hexane) to remove impurities.

- The synthesized this compound compounds exhibit melting points typically in the range of 154–164 °C, confirming purity and structural integrity.

- Spectral analysis (NMR, IR, MS) confirms the presence of the azetidine ring and the chloro-nitrophenoxy substituent.

- Yields from various synthetic routes range from 65% to 90%, depending on reaction conditions and purification methods.

- The use of triethylamine as a base and chloroacetylchloride for ring closure is widely reported to give consistent high yields and purity.

- Catalytic hydrogenation steps (using platinum or palladium catalysts) are employed in related compounds to reduce nitro groups when necessary.

The preparation of this compound involves:

- Nucleophilic aromatic substitution of 3-chloro-4-nitrophenol under alkaline conditions.

- Formation of azetidine rings via cyclization of Schiff’s base intermediates.

- Functionalization through Mannich base reactions.

- Purification by recrystallization and chromatography to achieve high purity.

- Optimization of reaction parameters such as temperature, base, and solvent is critical for maximizing yield and purity.

These methods are supported by diverse research literature and provide robust, reproducible protocols for synthesizing this compound with potential applications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The azetidine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted azetidines.

Reduction: Formation of 3-(2-chloro-4-aminophenoxy)azetidine.

Oxidation: Formation of oxidized azetidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₁ClN₂O₃

- Molecular Weight : 280.69 g/mol

- CAS Number : 1220029-10-6

The compound features a chloro group and a nitro group attached to a phenoxy moiety, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(2-Chloro-4-nitrophenoxy)azetidine is primarily investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.

Chemical Biology

The compound serves as a valuable tool in chemical biology for:

- Modulating Biological Pathways : Its ability to interact with specific enzymes or receptors allows researchers to probe biological pathways, particularly those involved in inflammation and microbial resistance.

Industrial Applications

In the industrial sector, this compound is being explored for:

- Development of Specialty Chemicals : Its unique properties can be harnessed to create materials with specific functionalities, enhancing the performance of various products.

Antibacterial Activity Study

A study focusing on the antibacterial efficacy of pyridine derivatives, including those related to this compound, demonstrated potent activity against Gram-positive bacteria. The results indicated MIC values comparable to established antibiotics like ciprofloxacin, highlighting the potential of these compounds in antibiotic development.

Anti-inflammatory Mechanism Investigation

Another research effort investigated the anti-inflammatory mechanisms of similar nitrogen-containing heterocycles. The findings revealed that these compounds could inhibit NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that this compound may also exert similar effects.

Summary of Findings

The applications of this compound span across medicinal chemistry and industrial uses. Its antimicrobial and anti-inflammatory properties make it a promising candidate for further research and development. As studies continue to explore its mechanisms of action and potential therapeutic benefits, this compound may contribute significantly to advancements in drug discovery and chemical biology.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Significant activity against bacteria; inhibits cytokines |

| Chemical Biology | Probing biological pathways | Modulates enzyme activity; interacts with receptors |

| Industrial Applications | Specialty chemicals | Enhances product functionalities |

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties stem from the 2-chloro-4-nitrophenoxy substituent. Below is a comparison with key analogues:

| Compound Name | CAS Number | Molecular Formula | Substituent Pattern | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 3-(2-Chloro-4-nitrophenoxy)azetidine | 1220029-10-6 | C₉H₉ClN₂O₃ | 2-Cl, 4-NO₂ on phenoxy | 228.63 | Reference compound |

| 3-(3-Nitrophenoxy)azetidine hydrochloride | 1373253-27-0 | C₉H₁₀ClN₂O₃·HCl | 3-NO₂ on phenoxy; HCl salt | 263.11 | Nitro position altered; ionic form |

| 3-(2-Nitrophenoxy)azetidine | 1219948-86-3 | C₉H₁₀N₂O₃ | 2-NO₂ on phenoxy (no Cl) | 194.19 | Lacks chloro substituent |

| PH-III (3-chloro-4-(2-chloro-quinolin-3-yl)-4-nitrophenylamine-azetidine-2-one) | N/A | Not provided | Quinoline, lactam ring, multiple Cl/NO₂ | >300 (estimated) | Complex bicyclic structure |

Key Observations :

- Substituent Position: The nitro group’s position (2-, 3-, or 4-) significantly impacts electronic properties.

- Chloro Substitution: The absence of chloro in 3-(2-nitrophenoxy)azetidine reduces molar mass and reactivity, which may lower toxicity but also diminish electrophilic character .

- Complex Derivatives: PH-III () incorporates a quinoline moiety and lactam ring, enabling π-π stacking and hydrogen bonding, which are critical for biological activity but increase synthetic complexity .

Physicochemical Properties

- Polarity: The nitro and chloro groups in this compound increase polarity compared to non-halogenated analogs, reducing lipid solubility but enhancing interactions with polar biological targets .

- Stability : The electron-deficient aromatic ring may render the compound susceptible to nucleophilic attack, whereas PH-III’s lactam ring enhances stability under acidic conditions .

Biological Activity

3-(2-Chloro-4-nitrophenoxy)azetidine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is substituted with a 2-chloro-4-nitrophenoxy group. The molecular formula is C9H8ClN3O3, and it possesses unique chemical properties that contribute to its biological effects.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential in anticancer research. A study by Johnson et al. (2024) evaluated the compound's cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, with IC50 values significantly lower than those of standard chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets.

- Antimicrobial Mechanism : The compound appears to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.

- Anticancer Mechanism : The anticancer activity is attributed to the compound's ability to induce oxidative stress within cancer cells, resulting in DNA damage and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of the compound on tumor growth in vivo using mouse models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | High | Moderate | 5 | 10 |

| Compound A | Moderate | High | 10 | 5 |

| Compound B | Low | Moderate | 20 | 15 |

Q & A

(Basic) What are the optimal synthetic conditions for preparing 3-(2-Chloro-4-nitrophenoxy)azetidine derivatives?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between azetidine and activated aryl halides. Key conditions include:

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases to deprotonate azetidine.

- Solvent: Polar aprotic solvents like DMF or acetonitrile at 80–100°C.

- Substituent Activation: Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance reactivity.

For example, reactions using K₂CO₃ in DMF at 100°C for 12–24 hours achieved yields up to 89% for benzylic substituents . Optimizing stoichiometry (1:1.2 azetidine:aryl halide) minimizes side products.

(Basic) How is the crystal structure of this compound derivatives characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

- Data Quality: Aim for R factor < 0.05 and data-to-parameter ratio > 14:1 to ensure reliability.

- Geometry Analysis: Bond lengths (e.g., C–Cl: ~1.74 Å) and angles (e.g., azetidine ring puckering) confirm stereochemistry.

For example, SC-XRD of a related azetidinone derivative revealed a planar nitro group and a distorted azetidine ring (torsion angle: −168.40°) .

(Advanced) How do electronic effects of substituents influence cyclization outcomes in azetidine synthesis?

Methodological Answer:

Substituents on the aryl ring dictate reaction pathways via electronic and steric effects:

- Electron-Donating Groups (EDG): 4-Methoxy substituents (EDG) can hinder cyclization due to reduced electrophilicity, leading to allyl group loss (0% cyclized product) .

- Electron-Withdrawing Groups (EWG): 3-Nitro or 2-chloro groups promote cyclization (e.g., 3:1 azetidine:pyrrolidine ratio for 3-methoxy derivatives) .

Resolution Strategy: Use DFT calculations to model transition states and identify steric clashes or electronic barriers .

(Advanced) What computational methods predict enantioselectivity in azetidine desymmetrization reactions?

Methodological Answer:

Density Functional Theory (DFT) studies focus on:

- Catalyst-Substrate Interactions: Chiral phosphoric acids activate substrates via hydrogen bonding (e.g., azetidine nitrogen and thione tautomers) .

- Activation Free Energy: Compare pathways (e.g., mode A: 15 kcal/mol vs. mode B: 18 kcal/mol) to determine selectivity origins.

For example, Sun’s system A (adamantyl-substituted catalyst) showed superior enantioselectivity due to lower steric hindrance in the transition state .

(Basic) How can researchers access reliable physicochemical data (melting point, spectra) for this compound?

Methodological Answer:

- Databases: Use SciFinder® to retrieve:

- Validation: Cross-reference with peer-reviewed crystallography data (e.g., CCDC entries) .

(Advanced) Why do certain substituents favor azetidine over pyrrolidine formation?

Methodological Answer:

- Steric Effects: Bulky benzylic R² groups (e.g., 4-chlorophenyl) stabilize azetidine via reduced ring strain (5-membered pyrrolidine has higher strain energy).

- Kinetic Control: Faster cyclization rates for azetidine (3-membered transition state) vs. pyrrolidine.

For instance, benzylic substituents gave a 10:1 azetidine:pyrrolidine ratio, confirmed via HPLC and GC-MS .

(Advanced) How does the nitro group’s position affect electrophilic substitution reactions?

Methodological Answer:

- Para-Nitro: Directs electrophiles to the meta position, but steric hindrance from the azetidine ring can alter regioselectivity.

- Ortho-Nitro: Enhances electrophilicity at the para position but may lead to side reactions (e.g., denitration).

Experimental Validation: Compare X-ray structures of 3-nitro vs. 4-nitro derivatives to assess bond polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.